molecular formula C9H6S2Se B12787232 5-Phenyl-1,3-thiaselenole-2-thione CAS No. 1128-52-5

5-Phenyl-1,3-thiaselenole-2-thione

Cat. No.: B12787232
CAS No.: 1128-52-5
M. Wt: 257.2 g/mol
InChI Key: XVSXFAQGJAKCBL-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-thiaselenole-2-thione is a heterocyclic compound containing both sulfur and selenium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-thiaselenole-2-thione typically involves the reaction of selenium dichloride with divinyl sulfide under controlled conditions. This reaction yields a five-membered heterocycle containing both sulfur and selenium atoms . Another method involves the regioselective synthesis of organylselanyl-functionalized 1,3-thiaselenoles under phase transfer catalysis conditions .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-thiaselenole-2-thione involves the formation of seleniranium and thiiranium cations, which participate in nucleophilic substitution reactions. These cations can lead to the formation of various reaction products, depending on the reagents and conditions used . The compound’s biological activity is attributed to its ability to mimic glutathione peroxidase, an enzyme that protects cells from oxidative damage .

Properties

CAS No.

1128-52-5

Molecular Formula

C9H6S2Se

Molecular Weight

257.2 g/mol

IUPAC Name

5-phenyl-1,3-thiaselenole-2-thione

InChI

InChI=1S/C9H6S2Se/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H

InChI Key

XVSXFAQGJAKCBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Se]C(=S)S2

Origin of Product

United States

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